molecular formula C9H8F3NO2 B1260794 N-[4-(Trifluoromethyl)phenyl]glycine CAS No. 77311-21-8

N-[4-(Trifluoromethyl)phenyl]glycine

Cat. No.: B1260794
CAS No.: 77311-21-8
M. Wt: 219.16 g/mol
InChI Key: GQTSZOJDWDRDFP-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]glycine is a non-proteinogenic amino acid that contains a trifluoromethyl group attached to a phenyl ring. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]glycine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]glycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Trifluoromethyl)-3-pyridinyl]carbonyl]glycine
  • 4-(Trifluoromethyl)nicotinoyl glycine
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

N-[4-(Trifluoromethyl)phenyl]glycine is unique due to its specific trifluoromethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSZOJDWDRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623878
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77311-21-8
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester (0.37 g, 1.5 mmol) in a mixed solvent of methanol (10 mL), tetrahydrofuran (10 mL), and water (10 mL) was added lithium hydroxide monohydrate (0.25 g, 6 mmol) and the mixture was stirred at room temperature overnight. The organic solvent was removed under reduced pressure and the aqueous solution was acidified with solid citric acid to pH˜4, and extracted with ethyl acetate (4×40 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to give 0.33 g of the crude title compound that was used direct for the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ: 12.68 (s, 1H), 7.38 (d, 2H), 6.66 (d, 2H), 3.87 (s, 2H).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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